molecular formula C24H19N3O3 B13436762 2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one

2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one

Cat. No.: B13436762
M. Wt: 397.4 g/mol
InChI Key: NXDWNBRYNMXBNJ-UHFFFAOYSA-N
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Description

This compound, commonly known as furimazine (CAS: 1374040-24-0), is a synthetic imidazopyrazinone derivative with the molecular formula C₂₄H₁₉N₃O₂ and a molecular weight of 381.43 g/mol . It is structurally characterized by:

  • A 2-(2-furanylmethyl) substituent at position 2.
  • A 4-hydroxyphenyl group at position 4.
  • A benzyl (phenylmethyl) group at position 7.

Furimazine is notable for its role as a substrate in bioluminescent assays, particularly in NanoLuc® luciferase systems, where it enables high-intensity, sustained light emission . Its furan moiety distinguishes it from other imidazopyrazinones, which often feature benzyl or hydroxybenzyl groups.

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

8-benzyl-2-(furan-2-ylmethyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol

InChI

InChI=1S/C24H19N3O3/c28-18-10-8-17(9-11-18)22-15-27-23(20(25-22)13-16-5-2-1-3-6-16)26-21(24(27)29)14-19-7-4-12-30-19/h1-12,15,28-29H,13-14H2

InChI Key

NXDWNBRYNMXBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=CC=C(C=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrazine scaffold with various substituents . Common reagents used in these reactions include aldehydes, amines, and isocyanides under mild to moderate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Analogues of Imidazopyrazinones

The imidazopyrazinone core is a common scaffold in chemiluminescent probes and luciferase substrates. Key structural variations occur at positions 2, 6, and 8, influencing solubility, stability, and luminescent properties. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Applications References
Furimazine 2-(2-Furanylmethyl), 6-(4-hydroxyphenyl), 8-benzyl 381.43 NanoLuc® luciferase substrate; sustained bioluminescence
Coelenterazine h 2-Benzyl, 6-(4-hydroxyphenyl), 8-benzyl 407.46 Renilla luciferase substrate; marine organism imaging
Coelenterazine fcp 2-(4-Fluorobenzyl), 6-(4-hydroxyphenyl), 8-cyclopentylmethyl 417.48 Calcium-sensitive bioluminescence; redox status detection
MCLA 2-Methyl, 6-(4-methoxyphenyl) 257.28 Superoxide anion detection; pH-dependent bimodal chemiluminescence
ADLumin-5 2-Methyl, 6-(diethylaminobenzofuranyl) 415.49 In vivo brain imaging; near-infrared chemiluminescence
Compound 34b 2-(2,4-Difluorobenzyl), 6-(4-hydroxyphenyl), 8-(4-methoxyphenyl) 480.15 Synthetic analog with enhanced photostability

Key Research Findings

  • Furimazine vs. Coelenterazine h :

    • Furimazine’s furanyl group reduces steric hindrance compared to Coelenterazine h’s benzyl groups, enhancing enzyme binding efficiency .
    • Coelenterazine h has a higher molecular weight (407.46 vs. 381.43), correlating with its broader emission spectrum in marine luciferases .
  • Electron-Donating vs. Withdrawing Groups :

    • Methoxy and hydroxy groups (e.g., in MCLA ) increase solubility but reduce luminescence intensity .
    • Fluorine substituents (e.g., in Coelenterazine fcp ) enhance oxidative stability and cellular uptake .

Biological Activity

2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one is a compound with notable biological activity, particularly in the context of cancer research and antimicrobial properties. This article delves into its synthesis, biological activity, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C24H19N3O3
  • Molecular Weight : 397.43 g/mol
  • CAS Number : 1374302-53-0
  • IUPAC Name : 8-benzyl-2-(furan-2-ylmethyl)-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Breast, colon, and lung cancer cell lines.
  • Mechanism of Action : The antiproliferative activity is believed to be mediated through mechanisms other than direct inhibition of dihydrofolate reductase (DHFR), as indicated by studies on related compounds .

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. Similar furane derivatives have demonstrated a broad spectrum of antimicrobial activity. For example:

  • Furamidine Derivatives : These compounds have been effective against Pneumocystis carinii in immunosuppressed models, suggesting a potential for treating opportunistic infections in immunocompromised patients .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized various derivatives of imidazo[1,2-a]pyrazines and evaluated their biological activities. The derivatives were tested for their ability to inhibit cancer cell proliferation, with some showing IC50 values in the low micromolar range against specific cancer types .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the structure-activity relationship of similar compounds revealed that modifications to the furan and phenyl groups significantly affect biological activity. For instance, the presence of hydroxyl groups and specific alkyl substitutions can enhance antiproliferative effects .
  • In Vivo Studies :
    • In vivo studies using animal models have shown that certain derivatives exhibit significant tumor growth inhibition at submicromolar doses, supporting their potential as therapeutic agents in oncology .

Data Summary Table

PropertyValue
Molecular FormulaC24H19N3O3
Molecular Weight397.43 g/mol
CAS Number1374302-53-0
Antiproliferative ActivityLow micromolar IC50
Antimicrobial ActivityEffective against P. carinii

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